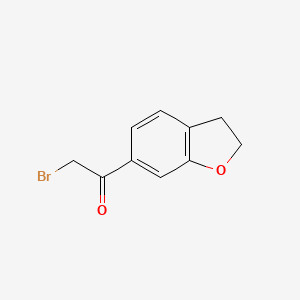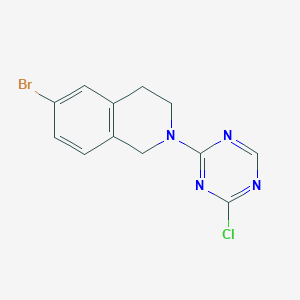
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features a bromine atom, a chlorine atom, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Triazine Ring Formation: The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to isoquinoline or reduced to more saturated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: More saturated tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound can be explored for its potential use in pesticides or herbicides.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
Agrochemicals: It may inhibit specific pathways in pests or weeds, leading to their control.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other materials.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-chloro-1,3,5-triazin-2-yl)isoquinoline: Lacks the tetrahydroisoquinoline core.
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
6-Bromo-2-(1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom.
Uniqueness
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is unique due to the presence of both bromine and chlorine atoms along with the triazine ring, which can impart specific chemical properties and reactivity.
Properties
Molecular Formula |
C12H10BrClN4 |
|---|---|
Molecular Weight |
325.59 g/mol |
IUPAC Name |
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H10BrClN4/c13-10-2-1-9-6-18(4-3-8(9)5-10)12-16-7-15-11(14)17-12/h1-2,5,7H,3-4,6H2 |
InChI Key |
TVHGFVPBWDRPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C3=NC(=NC=N3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate](/img/structure/B8595412.png)
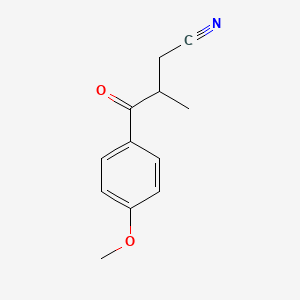
![2-Ethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8595428.png)
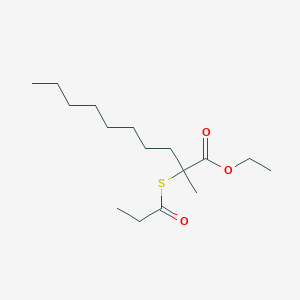


![1-Propanone, 1-[6-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B8595456.png)
![N-Octadecyl-N-[(prop-2-en-1-yl)oxy]octadecan-1-amine](/img/structure/B8595460.png)

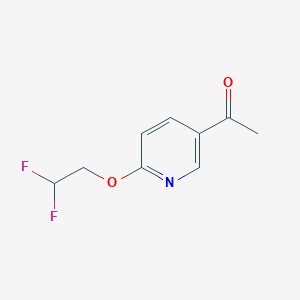
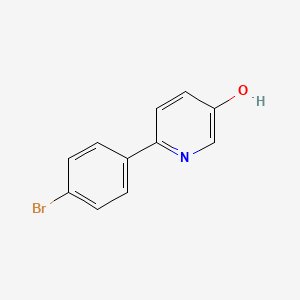

![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B8595499.png)
